2,3,4,5-Tetrachlorobiphenyl
Overview
Description
2,3’,4’,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
Molecular Structure Analysis
The molecular formula of 2,3’,4’,5-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .
Chemical Reactions Analysis
Rates of dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .
Physical And Chemical Properties Analysis
The molecular weight of 2,3’,4’,5-Tetrachlorobiphenyl is 292.0 g/mol .
Scientific Research Applications
Reductive Dechlorination in Sediment Cultures
- Scientific Field : Microbiology
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl (CB) is used in the study of reductive dechlorination in different sediment cultures . This process is important for understanding the microbiology of polychlorinated biphenyl (PCB) dechlorination and the diversity of these organisms .
- Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-CB were enriched from three different sediments: estuarine, marine, and riverine. Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
- Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .
Kinetics and Threshold Level of Dechlorination
- Scientific Field : Environmental Science
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
- Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
Detection in the Environment
- Scientific Field : Environmental Chemistry
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the development of a highly sensitive aptamer sensor for PCB detection in the environment .
Study of Organohalide Respiring Bacterium
- Scientific Field : Microbiology
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
- Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
Detection of Dehalococcoides-like Bacterial Populations
- Scientific Field : Microbiology
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the detection of Dehalococcoides-like bacterial populations .
- Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-Tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine .
- Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .
Chemical Production
- Scientific Field : Industrial Chemistry
- Application Summary : 2,3’,4’,5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener used in chemical production .
Kinetics and Threshold Level of Dechlorination
- Scientific Field : Environmental Science
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used to study the kinetics and threshold level of its own dechlorination by an organohalide respiring bacterium .
- Methods and Procedures : A method was developed to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations. This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results and Outcomes : The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
Detection of Dehalococcoides-like Bacterial Populations
- Scientific Field : Microbiology
- Application Summary : 2,3,4,5-Tetrachlorobiphenyl is used in the detection of Dehalococcoides-like bacterial populations .
- Methods and Procedures : Anaerobic cultures capable of reductively dechlorinating 2,3,4,5-Tetrachlorobiphenyl were enriched from three different sediments, one estuarine, one marine and one riverine .
- Results and Outcomes : The removal of doubly flanked meta and para chlorines to form 2,3,5-CB and 2,4,5-CB was observed in all cultures. A common population that showed a high phylogenetic relatedness to Dehalococcoides species was detected in these cultures .
Chemical Production
Safety And Hazards
Future Directions
Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQDGCWIOSOMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074135 | |
Record name | 2,3,4,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrachlorobiphenyl | |
CAS RN |
33284-53-6 | |
Record name | 2,3,4,5-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33284-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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